(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound with a unique structure that combines a phthalimide moiety with a bicyclic oxabicyclooctane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a bicyclic oxabicyclooctane derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phthalimide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired transformations. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require low temperatures and anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[222]octane-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, (1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability, mechanical strength, and resistance to degradation.
Mechanism of Action
The mechanism of action of (1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. The phthalimide moiety can bind to proteins and enzymes, inhibiting their activity or altering their function. This interaction can disrupt cellular processes and pathways, leading to therapeutic effects. The bicyclic oxabicyclooctane system may also contribute to the compound’s activity by enhancing its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: Compounds like N-phenylphthalimide and N-methylphthalimide share the phthalimide moiety and exhibit similar chemical reactivity.
Oxabicyclooctane Derivatives: Compounds such as 1,4-epoxy-1,4-dihydronaphthalene and 1,4-epoxy-1,4-dihydroanthracene share the bicyclic oxabicyclooctane system and have comparable structural features.
Uniqueness
What sets (1,3-Dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate apart is the combination of the phthalimide and oxabicyclooctane moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H17NO5 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C17H17NO5/c1-16-6-8-17(9-7-16,10-22-16)15(21)23-18-13(19)11-4-2-3-5-12(11)14(18)20/h2-5H,6-10H2,1H3 |
InChI Key |
FCBPFRVBPJXISW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(CO2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.